3-bromo-N'-(3-phenylpropanoyl)benzohydrazide
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Overview
Description
3-bromo-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15BrN2O2. It is a derivative of benzohydrazide, featuring a bromine atom at the third position of the benzene ring and a phenylpropanoyl group attached to the nitrogen atom of the hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzoyl chloride and 3-phenylpropanoic acid.
Formation of Benzohydrazide: 3-bromobenzoyl chloride is reacted with hydrazine hydrate to form 3-bromobenzohydrazide.
Acylation: The 3-bromobenzohydrazide is then acylated with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
3-bromo-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpropanoyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-(3-phenylpropanoyl)benzohydrazide: Features a bromine atom and a phenylpropanoyl group.
3-chloro-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a chlorine atom instead of bromine.
3-fluoro-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-bromo-N’-(3-phenylpropanoyl)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro and fluoro analogs .
Properties
CAS No. |
4518-24-5 |
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Molecular Formula |
C16H15BrN2O2 |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
3-bromo-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,20)(H,19,21) |
InChI Key |
KNTWHZAHCQIFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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